molecular formula C10H10ClN3O2 B3003211 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-63-0

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3003211
CAS No.: 937600-63-0
M. Wt: 239.66
InChI Key: XVSGGDHCEZEKFY-UHFFFAOYSA-N
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Description

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazole ring. Subsequent reactions with chlorinating agents introduce the chlorine atom at the desired position. Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent selection, temperature control, and purification steps are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it can interfere with cellular processes such as DNA replication or protein synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking specific substituents.

    3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine: A derivative with methyl groups at different positions.

    5-bromo-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A brominated analog with similar properties.

Uniqueness

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the specific arrangement of chlorine and methyl groups, which influence its reactivity and biological activity. This distinct substitution pattern can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGGDHCEZEKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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